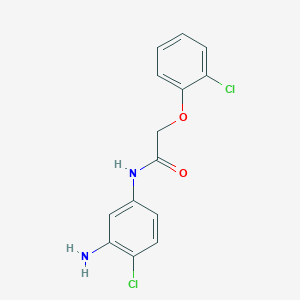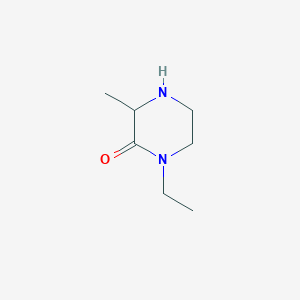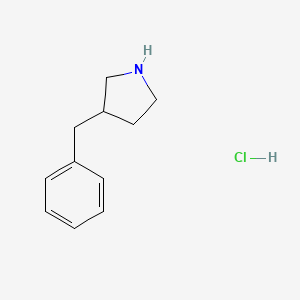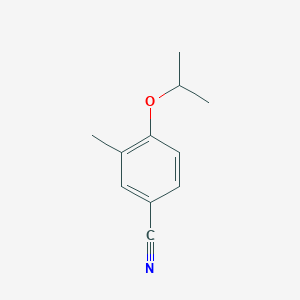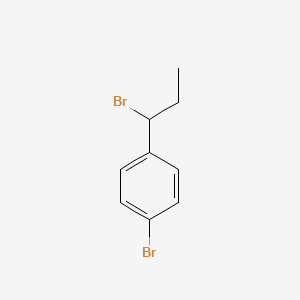
1-Bromo-4-(1-bromopropyl)benzene
Vue d'ensemble
Description
1-Bromo-4-(1-bromopropyl)benzene is a chemical compound with the molecular formula C9H10Br2. It has an average mass of 277.984 Da and a monoisotopic mass of 275.914917 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromopropyl group attached to the 4th carbon and a bromine atom attached to the 1st carbon .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 284.7±15.0 °C at 760 mmHg, and a flash point of 143.1±19.6 °C. It has a molar refractivity of 55.9±0.3 cm3, and a polarizability of 22.1±0.5 10-24 cm3 .Mécanisme D'action
1-Bromo-4-(1-bromopropyl)benzene undergoes a reaction with bromine in an aqueous or organic solvent, producing this compound as the main product. This reaction is a nucleophilic substitution, in which the bromine atom acts as the nucleophile and displaces the hydrogen atom from the 1-bromobutane molecule.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to have the potential to cause DNA damage in mammalian cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-Bromo-4-(1-bromopropyl)benzene is a useful reagent for a variety of laboratory experiments. Its advantages include its low cost and its relatively high reactivity. Its limitations include its flammability and its pungent odor. It is also important to note that this compound can be toxic if inhaled or ingested.
Orientations Futures
There are a number of potential future directions for research into 1-Bromo-4-(1-bromopropyl)benzene. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and polymers. Additionally, further research could be done into the use of this compound as a reagent in organic synthesis, as well as its potential to act as an inhibitor of the enzyme acetylcholinesterase. Finally, further research could be done into the potential toxicity of this compound and its potential to cause DNA damage in mammalian cells.
Applications De Recherche Scientifique
1-Bromo-4-(1-bromopropyl)benzene has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a precursor for the synthesis of pharmaceuticals, and as a starting material for the production of polymers. It is also used in the synthesis of other organic compounds, such as 1,4-dibromobutane and 1-bromo-2-bromopropane.
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-4-(1-bromopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYYIARXZUOWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302889 | |
| Record name | 1-Bromo-4-(1-bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094335-60-0 | |
| Record name | 1-Bromo-4-(1-bromopropyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094335-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(1-bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1437945.png)
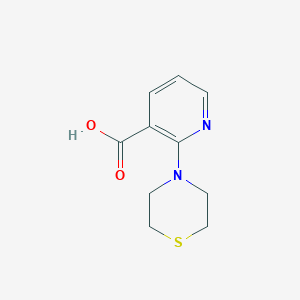


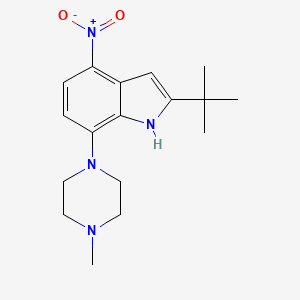

![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)
